molecular formula C14H16F3N3O2 B12263839 N-cyclopropyl-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine-2-carboxamide

N-cyclopropyl-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine-2-carboxamide

Cat. No.: B12263839
M. Wt: 315.29 g/mol
InChI Key: OVAWIXHPKFEJQH-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine-2-carboxamide: is a compound that contains a trifluoromethylpyridine group.

Preparation Methods

The synthesis of N-cyclopropyl-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine-2-carboxamide can be achieved via two main methods:

    Exchange between chlorine and fluorine atoms: This method uses trichloromethyl-pyridine as a starting material.

    Assembly of pyridine from a trifluoromethyl-containing building block: This method involves constructing the pyridine ring with the trifluoromethyl group already in place.

Chemical Reactions Analysis

N-cyclopropyl-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine-2-carboxamide undergoes various chemical reactions, influenced by the presence of the trifluoromethylpyridine group. Some common reactions include:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reactions often involve nucleophiles or electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopropyl-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of agrochemical products.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target, leading to increased potency and efficacy . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-cyclopropyl-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine-2-carboxamide can be compared with other similar compounds that contain the trifluoromethylpyridine group. Some similar compounds include:

  • N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide
  • N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide

These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C14H16F3N3O2

Molecular Weight

315.29 g/mol

IUPAC Name

N-cyclopropyl-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine-2-carboxamide

InChI

InChI=1S/C14H16F3N3O2/c15-14(16,17)12-7-10(3-4-18-12)20-5-6-22-11(8-20)13(21)19-9-1-2-9/h3-4,7,9,11H,1-2,5-6,8H2,(H,19,21)

InChI Key

OVAWIXHPKFEJQH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=CC(=NC=C3)C(F)(F)F

Origin of Product

United States

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